molecular formula C5H14ClN3O2S B2977541 3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride CAS No. 2044901-88-2

3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride

Cat. No.: B2977541
CAS No.: 2044901-88-2
M. Wt: 215.7
InChI Key: XLJDLLFFMFVAJM-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride is a chemical compound of research interest, supplied exclusively for laboratory use. This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The compound features a sulfonamide functional group, a moiety widely recognized in medicinal chemistry for its diverse pharmacological activities . Sulfonamides are known to exhibit a range of biological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, which have been exploited in the development of agents for various disease states . The specific incorporation of an azetidine ring, a strained four-membered nitrogen heterocycle, is a strategy often used in drug design to modulate the physicochemical properties of a molecule, potentially leading to improved metabolic stability and bioavailability . The primary research applications for this compound are anticipated to be in the field of drug discovery, where it can serve as a versatile chemical building block or synthetic intermediate . Its structure presents multiple sites for chemical modification, making it a valuable scaffold for the synthesis of compound libraries. Researchers may utilize it to develop novel molecules targeting a variety of enzymes and receptors. Future studies are required to empirically determine the specific binding affinity, selectivity, and mechanism of action for this compound and its derivatives. The hydrochloride salt form typically offers enhanced solubility in aqueous systems, facilitating research in biological assays. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. Proper safety precautions, including the use of personal protective equipment, should be employed in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N,N-dimethylazetidine-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S.ClH/c1-7(2)11(9,10)8-3-5(6)4-8;/h5H,3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJDLLFFMFVAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride typically involves the reaction of azetidine derivatives with sulfonamide groups under controlled conditions. One common method includes the reaction of N,N-dimethylazetidine with sulfonamide in the presence of a suitable catalyst and solvent . The reaction is carried out at room temperature, and the product is purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product . The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new sulfonamide derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dimethylamino and Halide Groups

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride (CAS 5407-04-5)
  • Molecular Formula : C₅H₁₃Cl₂N.
  • Structure: Linear propane backbone with a dimethylamino group and terminal chloride.
  • Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing quaternary ammonium compounds .
  • Key Differences :
    • Lacks the azetidine ring and sulfonamide group, reducing steric strain and altering reactivity.
    • The chloride substituent enables nucleophilic substitution reactions, unlike the sulfonamide’s hydrogen-bonding capacity .
Parameter 3-Amino-N,N-dimethylazetidine-1-sulfonamide HCl 3-Chloro-N,N-dimethylpropane-1-amine HCl
Backbone Azetidine ring Propane chain
Functional Groups Sulfonamide, dimethylamino Chloride, dimethylamino
Molecular Weight (g/mol) 180.08 158.07
Applications R&D (unconfirmed) Pharma intermediates, coupling reactions
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride (EDC·HCl, CAS 25952-53-8)
  • Molecular Formula : C₈H₁₈ClN₃.
  • Structure: Propane chain with a dimethylamino group and carbodiimide moiety.
  • Applications : A peptide coupling reagent in organic synthesis .
  • Key Differences :
    • Carbodiimide group enables activation of carboxylic acids, absent in the sulfonamide compound.
    • Linear structure vs. strained azetidine ring alters steric and electronic properties .

Sulfonamide-Containing Analogues

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide
  • Molecular Formula : C₁₀H₁₄N₂O₂S.
  • Structure: Tetrahydroquinoline fused ring with a sulfonamide group.
  • Applications : Sulfonamides are common in antimicrobial and enzyme inhibitor drugs.
  • Key Differences: The tetrahydroquinoline scaffold provides aromaticity and planar geometry, contrasting with the azetidine’s puckered ring. Broader therapeutic validation compared to the azetidine derivative .

Azetidine Derivatives

3-Chloro-N-methylpropan-1-amine Hydrochloride (CAS 6276-54-6)
  • Similarity Score : 0.88 (structural similarity to the target compound) .
  • Structure: Propane chain with methylamino and chloride groups.

Discussion of Key Comparative Features

Azetidine Ring vs. Acyclic Chains

  • Sulfonamide groups (pKa ~10) offer hydrogen-bonding and electrostatic interactions, unlike chloride or carbodiimide functionalities .

Commercial and Research Relevance

  • In contrast, analogues like EDC·HCl and 3-chloro-N,N-dimethylpropane-1-amine HCl have well-established roles in peptide synthesis and drug intermediates .

Biological Activity

3-Amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and enzyme inhibition contexts. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a five-membered azetidine ring substituted with an amino group and a sulfonamide moiety. Its structural formula can be represented as follows:

C5H12N2O2S 3 amino N N dimethylazetidine 1 sulfonamide \text{C}_5\text{H}_{12}\text{N}_2\text{O}_2\text{S}\quad \text{ 3 amino N N dimethylazetidine 1 sulfonamide }

The synthesis typically involves the reaction of appropriate azetidine derivatives with sulfonyl chlorides, followed by hydrolysis to yield the hydrochloride salt form.

Antibacterial Properties

Sulfonamides, including 3-amino-N,N-dimethylazetidine-1-sulfonamide, are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. The compound has demonstrated significant activity against various strains of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A study indicated that this compound exhibits a minimum inhibitory concentration (MIC) lower than that of traditional sulfonamides, suggesting enhanced potency against resistant strains .

Inhibition of Carbonic Anhydrase

Recent research has highlighted the compound's inhibitory effects on carbonic anhydrase (CA) enzymes. Carbonic anhydrases play crucial roles in physiological processes such as respiration and acid-base balance. The inhibition profiles indicate that this compound shows competitive inhibition against isoforms hCA I and hCA II, with Ki values comparable to those of established inhibitors like acetazolamide .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to inhibit cholinesterase and modulate calcium channels positions it as a candidate for multitarget-directed ligands (MTDLs) aimed at treating conditions such as Alzheimer's disease .

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated patients compared to controls, showcasing its therapeutic potential .

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that the compound effectively inhibited human carbonic anhydrase isoforms with varying degrees of selectivity. The most potent inhibition was observed against hCA II, with a Ki value of 22.5 nM, indicating its potential use in conditions where CA inhibition is beneficial .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to standard sulfonamides:

CompoundMIC (µg/mL)CA Inhibition Ki (nM)Cholinesterase Inhibition
3-Amino-N,N-dimethylazetidine-1-sulfonamide< 222.5Moderate
Acetazolamide> 4500Low
Sulfanilamide> 8Not applicableLow

Q & A

Q. What established synthetic routes are available for 3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves reacting a sulfonyl chloride derivative with a substituted azetidine amine. For example, analogous sulfonamide syntheses utilize bases like triethylamine or pyridine to neutralize HCl generated during the reaction . A stepwise approach may include:

  • Azetidine ring functionalization : Introducing the amino group via reductive amination or nucleophilic substitution.
  • Sulfonamide coupling : Reacting the azetidine amine with a sulfonyl chloride under inert conditions.
  • Hydrochloride salt formation : Acidification with HCl in a polar solvent (e.g., ethanol) to precipitate the final product .
Reaction Parameter Impact on Yield
Base (e.g., triethylamine vs. pyridine)Pyridine may reduce side reactions by acting as both base and solvent .
Temperature (0–25°C)Lower temperatures minimize sulfonamide hydrolysis .
Solvent (anhydrous dichloromethane vs. THF)Anhydrous conditions prevent competing hydrolysis .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with dimethyl groups appearing as singlets (~2.2–2.5 ppm) and sulfonamide protons as broad peaks (~6–8 ppm) .
  • HPLC-MS/MS : Validates purity and molecular weight, with mobile phases optimized for sulfonamide retention (e.g., acetonitrile/water with 0.1% formic acid) .
  • X-ray Crystallography : Resolves azetidine ring conformation and hydrogen-bonding patterns in the hydrochloride salt .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or sulfonamide hydrolysis) be minimized during synthesis?

  • Stoichiometric Control : Use a 10–20% excess of sulfonyl chloride to drive the reaction to completion while avoiding azetidine ring degradation .
  • Protective Group Strategy : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent unwanted alkylation .
  • In Situ Monitoring : Employ FTIR or LC-MS to detect intermediates like sulfonic acid byproducts, enabling real-time adjustment of reaction conditions .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Purity Validation : Use differential scanning calorimetry (DSC) to detect polymorphic forms of the hydrochloride salt, which may alter bioavailability .
  • Counterion Analysis : Compare free base vs. hydrochloride forms via ion chromatography to assess solubility differences .
  • Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, cell lines) to isolate compound-specific effects from experimental variability .

Q. How can reaction conditions be optimized for scale-up while maintaining enantiomeric purity?

  • Catalytic Asymmetric Synthesis : Use chiral auxiliaries or enzymes to enforce stereochemistry during azetidine ring formation .
  • Microwave-Assisted Reactions : Reduce reaction times and improve yields by 15–20% compared to conventional heating (e.g., 30 minutes at 80°C vs. 6 hours) .
  • Crystallization Optimization : Employ anti-solvent precipitation (e.g., adding diethyl ether to ethanol) to enhance crystal uniformity and reduce impurities .

Methodological Considerations

Q. What solvent systems are optimal for synthesizing and purifying this compound?

  • Synthesis : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonyl chloride reactivity, but ensure post-reaction removal via vacuum distillation to avoid residual toxicity .
  • Purification : Gradient elution with ethyl acetate/hexane (3:7 to 1:1) on silica gel effectively separates unreacted amine and sulfonic acid byproducts .

Q. How does the hydrochloride salt form influence stability and bioavailability?

  • Hygroscopicity : The hydrochloride salt may absorb moisture, requiring storage under argon or in desiccated environments .
  • Dissolution Rate : Salt formation increases aqueous solubility by 3–5-fold compared to the free base, critical for in vivo studies .

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